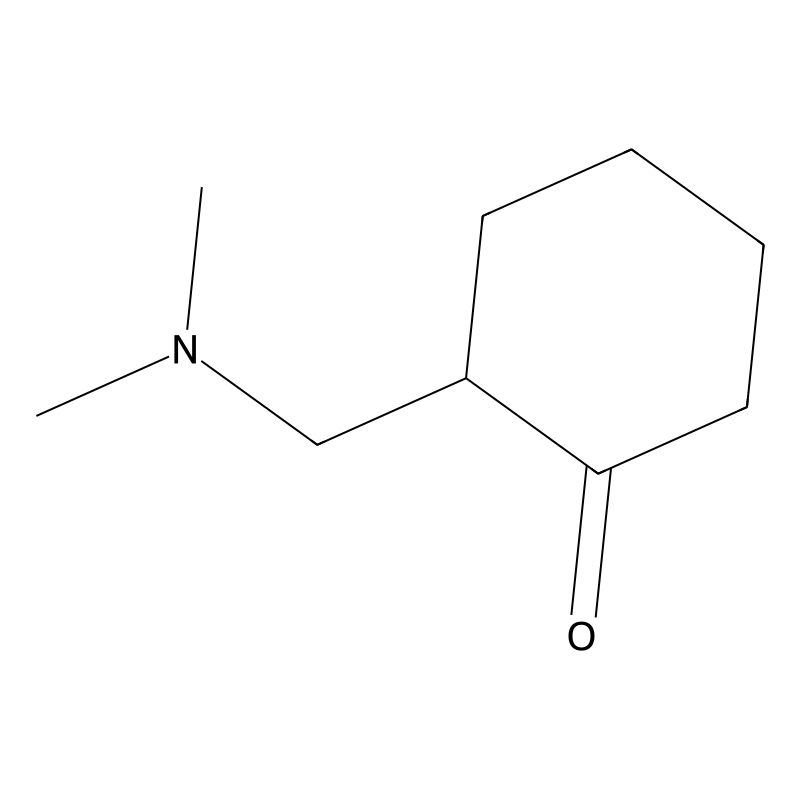2-((Dimethylamino)methyl)cyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
2-((Dimethylamino)methyl)cyclohexanone is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature, with the most common involving the Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine [].
Precursor for Drug Discovery:
This compound serves as a valuable synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications. Notably, it is a key precursor in the synthesis of tramadol, a widely used centrally acting analgesic []. Studies have shown that modifications to the 2-((dimethylamino)methyl)cyclohexanone core can lead to analogs with varied pharmacological profiles, making it an attractive starting point for drug discovery efforts [].
Studies on Biological Activity:
While not possessing significant biological activity itself, 2-((dimethylamino)methyl)cyclohexanone has been investigated for its potential interactions with various biological targets. For example, research suggests that it may modulate the activity of certain enzymes and receptors in the central nervous system, potentially contributing to the analgesic effects of its derivatives [].
2-((Dimethylamino)methyl)cyclohexanone is a chemical compound with the molecular formula C₉H₁₇NO. It is classified as a Mannich base, formed through the reaction of cyclohexanone, formaldehyde, and dimethylamine. This compound is notable for its structural features, including a cyclohexanone ring and a dimethylamino group, which contribute to its unique chemical properties and biological activities. The compound is often encountered in pharmaceutical applications, particularly as a precursor to various analgesic agents.
The synthesis of 2-((Dimethylamino)methyl)cyclohexanone typically involves a Mannich reaction, where cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride. The reaction can be summarized as follows:
- Formation of Mannich Base:
- Cyclohexanone + Formaldehyde + Dimethylamine → 2-((Dimethylamino)methyl)cyclohexanone
This compound can further participate in various
2-((Dimethylamino)methyl)cyclohexanone is structurally related to Tramadol, an analgesic medication. As such, it exhibits biological activity that may include:
- Analgesic Effects: It has been studied for its potential use in pain management.
- Non-addictive Properties: Similar to Tramadol, it is considered to have a lower risk of addiction compared to traditional opioids .
The primary synthesis method for 2-((Dimethylamino)methyl)cyclohexanone involves the Mannich reaction. Here are the steps typically followed:
- Reagents Preparation: Prepare cyclohexanone, formaldehyde solution, and dimethylamine hydrochloride.
- Reaction Conditions: Combine the reagents under controlled temperature conditions (often under reflux).
- Isolation: After completion of the reaction, the product is purified, often through crystallization or extraction methods .
The applications of 2-((Dimethylamino)methyl)cyclohexanone are primarily found in the pharmaceutical industry:
- Precursor for Analgesics: It serves as an intermediate in the synthesis of Tramadol and other related compounds.
- Research Compound: Used in various studies exploring its pharmacological properties and potential therapeutic uses.
Studies on 2-((Dimethylamino)methyl)cyclohexanone have focused on its interactions within biological systems:
- Binding Affinity Studies: Research has indicated that this compound may interact with opioid receptors, similar to Tramadol.
- Metabolism Studies: Investigations into how this compound is metabolized in vivo help understand its efficacy and safety profile .
Several compounds share structural similarities with 2-((Dimethylamino)methyl)cyclohexanone. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tramadol | Contains a methoxyphenyl group | Strong analgesic effects |
| 2-(Dimethylamino)cyclohexanone | Lacks the methyl group on the nitrogen | Less potent than Tramadol |
| 3-Hydroxy-N,N-dimethyl-3-(1-naphthalenyl)propylamine | Contains a naphthalene moiety | Different receptor activity |
Similar Compounds- Tramadol
- 2-(Dimethylamino)cyclohexanone
- 3-Hydroxy-N,N-dimethyl-3-(1-naphthalenyl)propylamine
Each of these compounds has unique pharmacological profiles that differentiate them from 2-((Dimethylamino)methyl)cyclohexanone while sharing similar structural characteristics.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








